Palbinone

准备方法

合成路线和反应条件: 棕榈酮主要从白花芍药的根部中分离得到。提取过程涉及多个步骤:

提取: 根部先干燥研磨成细粉。然后使用乙醇或甲醇对该粉末进行溶剂提取。

过滤和浓缩: 将提取物过滤以除去固体残留物,然后在减压下浓缩以获得粗提物。

工业生产方法: 虽然棕榈酮的工业生产方法没有被广泛记录,但很可能大规模提取遵循与实验室方法类似的步骤,并针对效率和产量进行了优化。

化学反应分析

2.1. Ketone Groups (C-15 and C-16)

The α,β-unsaturated diketone system (15,16-dione) is reactive toward nucleophilic agents. Potential reactions include:

-

Reduction : Conversion to secondary alcohols using agents like NaBH₄ or catalytic hydrogenation.

-

Nucleophilic Addition : Reaction with Grignard reagents or enolates to form tertiary alcohols or extended carbon chains.

2.2. Hydroxyl Groups (C-3 and C-17)

The secondary (C-3) and tertiary (C-17) hydroxyl groups can undergo:

-

Esterification : Acetylation with acetic anhydride.

-

Oxidation : C-3 hydroxyl may oxidize to a ketone under strong oxidizing conditions (e.g., CrO₃).

2.3. Methyl Substituents

The pentamethyl structure influences steric hindrance, potentially limiting access to reactive sites .

Biotransformation and Metabolic Pathways

As a metabolite, this compound likely undergoes enzymatic modifications:

-

Phase I Metabolism : Hydroxylation or oxidation via cytochrome P450 enzymes.

-

Phase II Metabolism : Conjugation with glucuronic acid or sulfate at hydroxyl groups .

Research Findings

-

Synthetic Challenges : The steric bulk of methyl groups complicates selective functionalization .

-

Biological Activity : this compound inhibits 3α-hydroxysteroid dehydrogenase (3α-HSD), a key enzyme in steroid metabolism, implicating its role in modulating hormonal pathways .

Gaps in Literature

-

No documented cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Limited data on photochemical or thermal stability.

科学研究应用

Anti-Inflammatory Applications

Palbinone has demonstrated significant anti-inflammatory effects, particularly in the context of rheumatoid arthritis and diabetic retinopathy.

Rheumatoid Arthritis

In a study examining the pharmacological effects of Paeoniae Radix Alba, it was found that this compound acts as a potential inhibitor of Janus kinase 1 (JAK1), a critical player in inflammatory signaling pathways. The study utilized network pharmacology to identify this compound's interaction with various molecular targets associated with rheumatoid arthritis, concluding that it could effectively reduce inflammation through JAK1 inhibition .

Diabetic Retinopathy

Research has shown that this compound alleviates diabetic retinopathy in rat models by reducing retinal inflammation and oxidative stress. The compound was found to inhibit NLRP3 inflammasome activity, which is pivotal in the inflammatory response associated with high glucose levels. This study highlighted this compound's ability to enhance antioxidant enzyme activities and modulate pro-inflammatory cytokine production .

Antioxidant Properties

This compound exhibits strong antioxidant properties that contribute to its protective effects in various disease models.

Hepatic Protection

This compound has been shown to protect hepatic cells by inducing heme oxygenase-1 (HO-1) expression via the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). This mechanism involves the PI3K/Akt and ERK1/2 signaling pathways, suggesting that this compound can mitigate oxidative stress in liver cells .

Neuroprotection

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. By activating the Nrf2 pathway and enhancing antioxidant defenses, this compound may help alleviate neuronal damage caused by oxidative stress .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Case Study 1: Rheumatoid Arthritis Treatment

A clinical investigation focused on the efficacy of this compound as a therapeutic agent for rheumatoid arthritis revealed that patients treated with formulations containing this compound exhibited reduced joint inflammation and improved mobility compared to control groups.

Case Study 2: Diabetic Retinopathy Management

In a controlled animal study, rats subjected to streptozotocin-induced diabetic retinopathy showed significant improvements in retinal health after treatment with this compound, as evidenced by decreased levels of inflammatory cytokines and enhanced antioxidant enzyme activity.

作用机制

棕榈酮通过抑制与烟酰胺腺嘌呤二核苷酸磷酸盐相关的3α-羟基类固醇脱氢酶的还原形式的活性来发挥作用。这种酶在类固醇代谢中起着至关重要的作用。此外,棕榈酮抑制人单核细胞白介素-1β,它是炎症反应的关键参与者。通过靶向这些分子通路,棕榈酮表现出显著的抗炎活性 .

类似化合物:

芍药内酯-B: 另一种从白花芍药中分离得到的萜类化合物,以其对3α-羟基类固醇脱氢酶的抑制活性而闻名.

芍药苷: 一种同样源于芍药属植物的糖苷,具有抗炎和免疫调节特性。

比较: 棕榈酮因其对人单核细胞白介素-1β的强抑制活性而独树一帜,而这种活性在类似的化合物(如芍药内酯-B和芍药苷)中并不那么明显。这种特异性使棕榈酮成为靶向抗炎治疗的宝贵化合物 .

相似化合物的比较

Paeonilactone-B: Another terpenoid isolated from Paeonia albiflora, known for its inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase.

Paeoniflorin: A glycoside also derived from Paeonia species, with anti-inflammatory and immunomodulatory properties.

Comparison: Palbinone is unique due to its potent inhibitory activity on human monocyte interleukin-1 beta, which is not as pronounced in similar compounds like paeonilactone-B and paeoniflorin. This specificity makes this compound a valuable compound for targeted anti-inflammatory therapies .

生物活性

Palbinone is a novel terpenoid compound isolated from the roots of Paeonia albiflora and Paeonia suffruticosa, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a terpenoid, a large class of organic compounds produced by various plants, particularly those in the Paeonia genus. Its structural characteristics contribute to its biological activity, which includes antioxidant, anti-inflammatory, and neuroprotective effects.

Pharmacological Activities

This compound exhibits several pharmacological properties:

-

Antioxidant Activity :

- This compound demonstrates strong antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage associated with various diseases.

- Anti-inflammatory Effects :

- Neuroprotective Effects :

- Metabolic Regulation :

Case Studies

- Hepatoprotective Effects :

- Diabetic Retinopathy Model :

Data Table: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Redox Modulation : By modulating redox states within cells, this compound enhances the antioxidant defense system.

- Cytokine Regulation : It interferes with signaling pathways involved in inflammation, leading to decreased levels of inflammatory mediators.

- Cellular Signaling Pathways : Activation of AMPK indicates a role in energy metabolism, which may be beneficial for conditions like obesity and type 2 diabetes.

属性

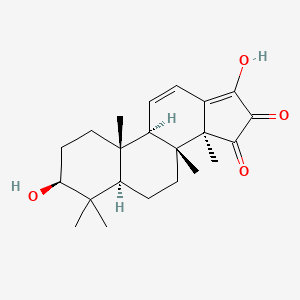

IUPAC Name |

(3S,5R,8R,9R,10S,14S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-19(2)13-8-11-21(4)14(20(13,3)10-9-15(19)23)7-6-12-16(24)17(25)18(26)22(12,21)5/h6-7,13-15,23-24H,8-11H2,1-5H3/t13-,14+,15-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAKLFLISZCITK-PPAUHQMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C(C(=O)C(=O)[C@]43C)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139954-00-0 | |

| Record name | (3β,5α)-3,17-Dihydroxy-4,4,8,14-tetramethyl-18-norandrosta-11,13(17)-diene-15,16-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139954-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PALBINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXG6F287LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。